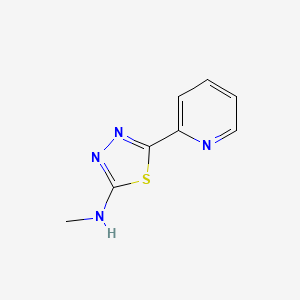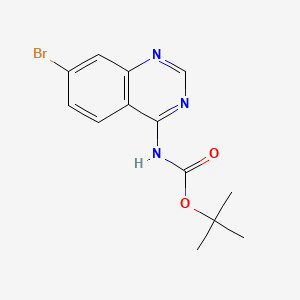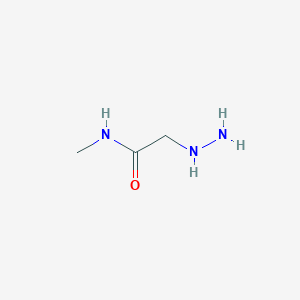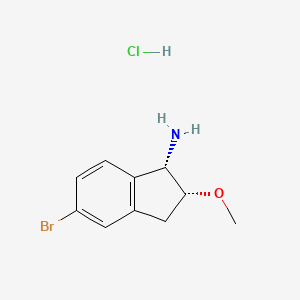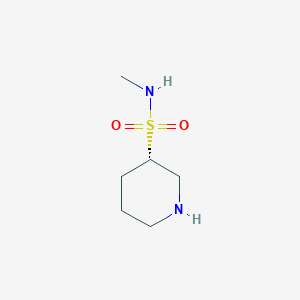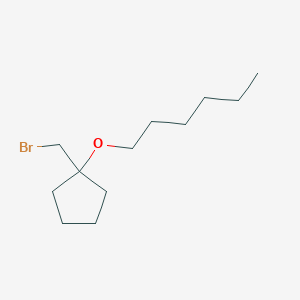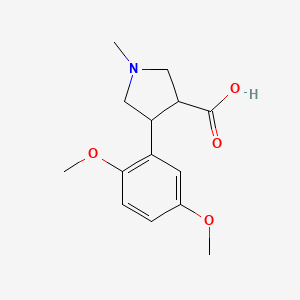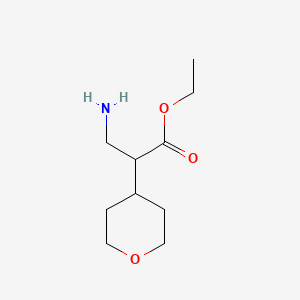
Ethyl 3-amino-2-(oxan-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C10H19NO3. It is a versatile molecule used in various chemical and pharmaceutical applications. The compound features an amino group, an ester functional group, and a tetrahydropyran ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of ethyl acrylate with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as trifluoromethanesulfonic acid, and anhydrous ethanol as the solvent. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 3-amino-2-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(oxan-2-yl)propanoate: Similar structure but with a different position of the oxan ring.
Ethyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure with a tetrahydropyran ring instead of an oxan ring.
Uniqueness
Ethyl 3-amino-2-(oxan-4-yl)propanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
QPNQBGCMEVCVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
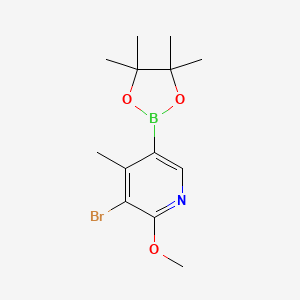
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
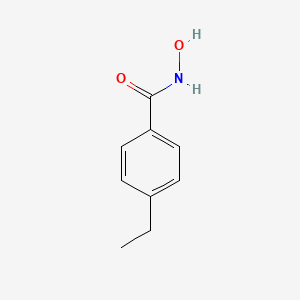
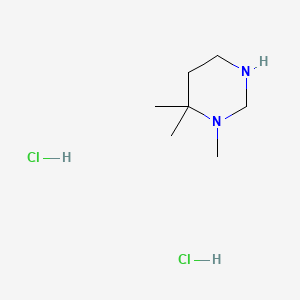
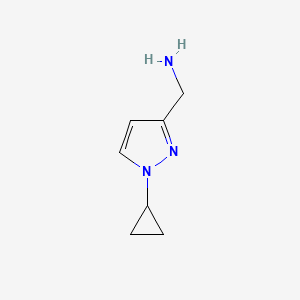
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
